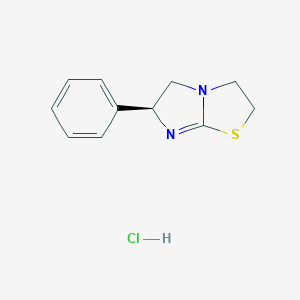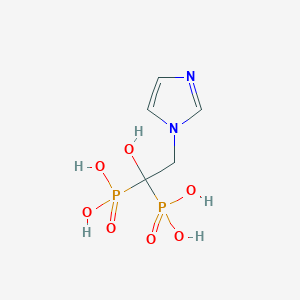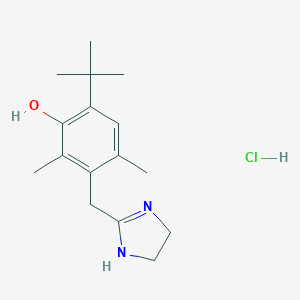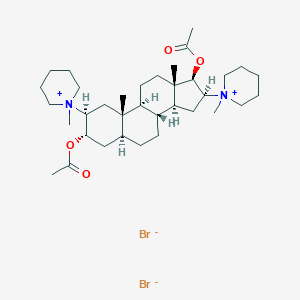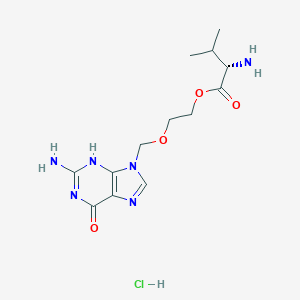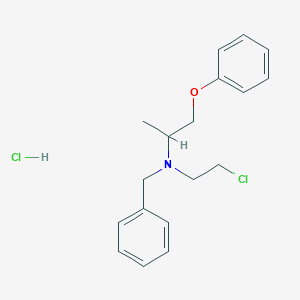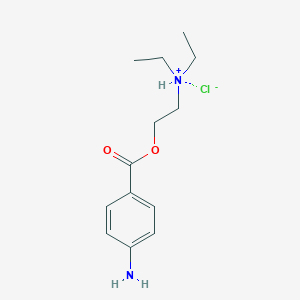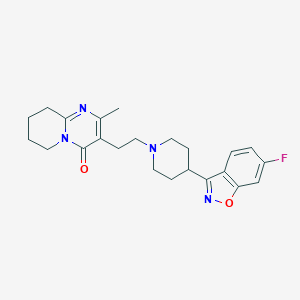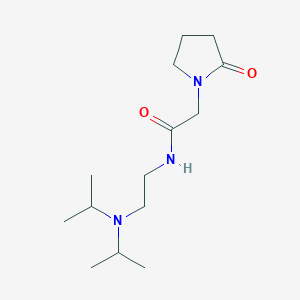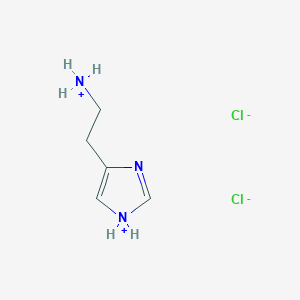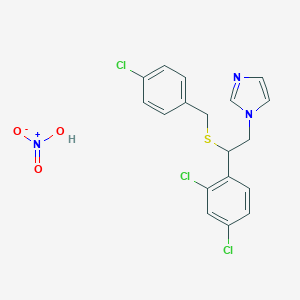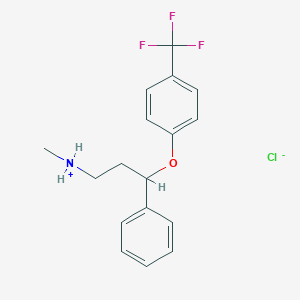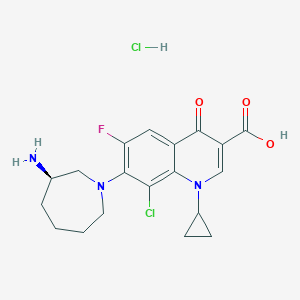
Besifloxacinhydrochlorid
Übersicht
Beschreibung
Besifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic primarily used for the treatment of bacterial conjunctivitis. It was developed by SSP Co. Ltd., Japan, and is marketed under the trade name Besivance . This compound is known for its broad-spectrum activity against a wide range of Gram-positive and Gram-negative ocular pathogens .
Wissenschaftliche Forschungsanwendungen
Besifloxacin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Extensively studied for its efficacy in treating bacterial infections, particularly ocular infections.
Industry: Utilized in the development of advanced drug delivery systems, such as nanocrystals and nanoemulsions, to enhance its solubility and bioavailability
Wirkmechanismus
Target of Action
Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
Besifloxacin inhibits the action of DNA gyrase and topoisomerase IV . By inhibiting DNA gyrase, it impairs DNA replication, transcription, and repair . By inhibiting topoisomerase IV, it disrupts decatenation during cell division . This dual inhibition also slows down the development of bacterial resistance .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA synthesis and replication . This leads to the death of the bacteria, making Besifloxacin an effective bactericidal agent .
Pharmacokinetics
Besifloxacin achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration . It has a mean residence time in the conjunctiva of 4.7 hours . Its systemic exposure is negligible , indicating that it primarily acts at the site of administration.
Result of Action
The result of Besifloxacin’s action is the effective treatment of bacterial conjunctivitis . It has shown strong in vitro activity against many Gram-positive, Gram-negative, and anaerobic organisms, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis .
Action Environment
The action of Besifloxacin is influenced by the environment of the ocular surface. The drug is designed for topical administration, and its efficacy is maximized when it can achieve and maintain high concentrations at the site of infection . Factors such as tear production and ocular surface health may influence the drug’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Besifloxacin hydrochloride is synthesized through a series of chemical reactions involving the formation of the quinolone core structure, followed by the introduction of various substituents. The synthetic route typically involves the following steps:
- Formation of the quinolone core.
- Introduction of the cyclopropyl group.
- Chlorination and fluorination steps.
- Formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, besifloxacin hydrochloride is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification methods, such as crystallization and chromatography, are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Besifloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinolone core or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce or replace functional groups on the quinolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of besifloxacin with modified functional groups, which can exhibit different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
- Ciprofloxacin
- Moxifloxacin
- Gatifloxacin
Besifloxacin hydrochloride stands out for its efficacy in treating ocular infections and its advanced formulation for enhanced drug delivery .
Eigenschaften
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBICKXAAKXAY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193529 | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405165-61-9 | |
| Record name | Besifloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BESIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does besifloxacin hydrochloride exert its antibacterial effect?
A1: Besifloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase and topoisomerase IV. [] These enzymes are crucial for bacterial DNA replication and transcription. [] By inhibiting these enzymes, besifloxacin hydrochloride disrupts bacterial DNA synthesis, leading to cell death. []
Q2: What is the molecular formula and weight of besifloxacin hydrochloride?
A2: Besifloxacin hydrochloride has the molecular formula C19H22ClFN3O3Cl, with a molecular weight of 438.31 g/mol. []
Q3: Are there any spectroscopic data available for besifloxacin hydrochloride?
A3: Yes, various spectroscopic techniques have been employed to characterize besifloxacin hydrochloride. Studies have utilized ultraviolet-visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy to analyze the compound. [, , , ]
Q4: How stable is besifloxacin hydrochloride under various storage conditions?
A4: Stability studies on besifloxacin hydrochloride formulations have been conducted, including those investigating pH-triggered in-situ gels and solid-lipid nanoparticles. [, ] Results indicate that the compound demonstrates acceptable stability profiles under recommended storage conditions. [, ]
Q5: How do structural modifications of besifloxacin hydrochloride influence its antibacterial activity?
A5: While specific SAR studies on besifloxacin hydrochloride are limited in the provided papers, it is known that the R-enantiomer of besifloxacin hydrochloride exhibits significantly higher antibacterial activity compared to the S-enantiomer. [, ]
Q6: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of besifloxacin hydrochloride?
A6: Researchers have explored various formulation strategies, including:
- In-situ gels: These formulations undergo a sol-to-gel transition in the eye, improving ocular residence time and bioavailability. [, ]
- Nanostructured lipid carriers (NLCs): NLCs encapsulate besifloxacin hydrochloride, enhancing its solubility, permeability, and controlled release. []
- Nanosponges: These porous nanoparticles offer controlled drug release and improved ocular drug delivery. []
- Liposomal gels: Liposomes loaded with besifloxacin hydrochloride incorporated into a gel base can enhance drug penetration and prolong drug release. []
Q7: What is the pharmacokinetic profile of besifloxacin hydrochloride following topical ocular administration?
A7: Topical ocular administration of besifloxacin hydrochloride achieves high and sustained concentrations in human tears. [] It also demonstrates good ocular tissue penetration in animal models. []
Q8: What are the findings from in vitro and in vivo studies evaluating the efficacy of besifloxacin hydrochloride?
A9: In vitro studies have confirmed the potent antibacterial activity of besifloxacin hydrochloride against various ocular pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. [, ] Ex vivo studies using corneal models have demonstrated superior corneal permeation for besifloxacin hydrochloride formulations compared to marketed eye drops. []
Q9: Are there any reported mechanisms of resistance to besifloxacin hydrochloride?
A10: While besifloxacin hydrochloride possesses potent activity against a broad spectrum of bacteria, the development of resistance is a concern with all antibiotics. [] The research papers provided do not delve into specific resistance mechanisms for besifloxacin hydrochloride.
Q10: What analytical techniques are commonly employed to quantify besifloxacin hydrochloride in formulations?
A10: Several analytical methods have been developed and validated for quantifying besifloxacin hydrochloride, including:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of besifloxacin hydrochloride and its potential impurities. [, , , , , , , , , ]
- UV-Vis Spectrophotometry: This technique offers a simple and rapid approach for quantifying besifloxacin hydrochloride in various matrices. [, , ]
- Thin-Layer Chromatography (TLC): Coupled with densitometry, TLC enables the separation and quantification of besifloxacin hydrochloride. []
- Fluorometric methods: These methods utilize the fluorescent properties of besifloxacin hydrochloride for sensitive and specific quantitation. []
Q11: What are the key parameters evaluated during the validation of analytical methods for besifloxacin hydrochloride?
A11: Validation studies for analytical methods quantifying besifloxacin hydrochloride typically assess parameters such as:
- Specificity: Ensuring the method can accurately differentiate the drug from other components in the sample. [, , ]
- Linearity: Evaluating the proportional relationship between the drug concentration and the analytical signal. [, , ]
- Accuracy: Determining the closeness of measured values to the true value. [, , ]
- Precision: Assessing the degree of agreement among individual test results. [, , ]
- Limits of Detection (LOD) and Quantitation (LOQ): Determining the lowest concentrations at which the drug can be reliably detected and quantified. [, , ]
- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, , ]
Q12: What are the advantages of using nanocarriers for ocular delivery of besifloxacin hydrochloride?
A12: Nanocarriers like NLCs and nanosponges offer several advantages for ocular drug delivery:
- Improved solubility and bioavailability: They can encapsulate hydrophobic drugs like besifloxacin hydrochloride, improving their solubility and enhancing corneal permeation. [, ]
- Sustained drug release: Nanocarriers can provide prolonged drug release, reducing the dosing frequency and improving therapeutic efficacy. [, ]
- Enhanced patient compliance: By reducing dosing frequency and potentially improving drug efficacy, nanocarriers can lead to better patient compliance. [, ]
Q13: How do different formulations impact the dissolution and solubility of besifloxacin hydrochloride?
A14: Formulations like NLCs significantly improve the dissolution and solubility of besifloxacin hydrochloride by encapsulating the drug within its lipid core. [] This is particularly important for hydrophobic drugs to enhance their bioavailability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


